2H-Cyclohepta[d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30735-87-6 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-6H,7H2 |
InChI Key |
CEWGMSULPCPASR-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC=CC=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Cyclohepta D Pyrimidine and Its Derivatives
Classical Approaches to Cyclohepta[d]pyrimidine Core Construction
Traditional methods for building the cyclohepta[d]pyrimidine skeleton have relied on foundational organic reactions, primarily focusing on cyclocondensation and ring-closing strategies. These methods are characterized by their stepwise nature, often involving the isolation of intermediates.
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine (B1678525) rings. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. In the context of 2H-cyclohepta[d]pyrimidine, the strategy involves using a cycloheptanone-derived β-ketoester or a similar precursor.
For instance, the reaction of a 2-formylcycloheptanone or a related cycloheptane-1,3-dione (B75613) derivative with urea (B33335), thiourea (B124793), or guanidine (B92328) under acidic or basic conditions can lead to the formation of the cyclohepta[d]pyrimidine core. These reactions proceed through the formation of intermediate imines or enamines, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. A variety of catalysts, including mineral acids and bases, have been employed to facilitate these transformations. organic-chemistry.org The general mechanism involves the formation of new carbon-nitrogen bonds to build the heterocyclic ring. mdpi.com
A notable example is the synthesis of polyhydro-2H-cycloalka[d]pyrimidinones, where a cycloalkanone, an aldehyde, and urea are condensed in a multicomponent reaction. ekb.eg Although this often leads to dihydropyrimidinone structures (related to the Biginelli reaction), subsequent oxidation can provide access to the fully aromatic system.
Table 1: Examples of Cyclocondensation Precursors This table is generated based on established principles of pyrimidine synthesis.
| Cycloheptane (B1346806) Precursor | N-C-N Reagent | Resulting Core Structure |
| 2-Formylcycloheptanone | Urea | Cyclohepta[d]pyrimidin-4(3H)-one |
| Cycloheptane-1,3-dione | Guanidine | 4-Amino-cyclohepta[d]pyrimidine |
| 2-(Ethoxymethylene)cycloheptanone | Thiourea | Cyclohepta[d]pyrimidine-4(3H)-thione |
Ring-closing strategies offer an alternative route where an acyclic precursor containing all the necessary atoms for the pyrimidine ring is cyclized in a key step. This often involves the formation of one or two crucial C-N bonds to complete the heterocycle.
One such approach is Ring-Closing Metathesis (RCM), a powerful tool for forming rings, including nitrogen-containing heterocycles. d-nb.info For the synthesis of a cyclohepta[d]pyrimidine derivative, a suitably functionalized cycloheptene (B1346976) bearing two nitrogen-containing appendages could be envisioned. While direct application of RCM to form the pyrimidine ring itself is less common, it can be used to construct the fused carbocyclic ring. doi.org
A more direct ring-closing strategy involves intramolecular condensation. For example, a cycloheptane ring functionalized with an amine at one position and a reactive acyl or nitrile group at an adjacent carbon can be elaborated into an acyclic intermediate that is primed for cyclization. This "deconstruction-reconstruction" approach allows for the transformation of existing heterocyles into new ones by ring-opening to an intermediate which then re-closes in a different manner. nih.gov
Modern Synthetic Paradigms
Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have led to the development of advanced methodologies for constructing heterocyclic scaffolds like this compound.
One-pot reactions, particularly multicomponent reactions (MCRs), have become powerful tools in synthetic chemistry because they allow for the construction of complex molecules from simple starting materials in a single step, avoiding the need for isolating intermediates. rasayanjournal.co.in This approach significantly enhances efficiency and reduces waste. scielo.org.mx
The synthesis of fused pyrimidines is well-suited to MCRs. For example, a three-component reaction between an aromatic aldehyde, a β-dicarbonyl compound (like a cycloheptanone (B156872) derivative), and a urea or thiourea derivative can yield highly substituted dihydropyrimidones in a single operation. scirp.orgmdpi.com These reactions are often catalyzed by Lewis or Brønsted acids. scirp.org While many protocols yield dihydropyrimidines, in-situ oxidation or subsequent dehydrogenation steps can lead to the aromatic pyrimidine core. The use of ionic liquids as catalysts in one-pot syntheses of related pyrimido[4,5-d]pyrimidine (B13093195) derivatives has also been reported, offering advantages like catalyst reusability. oiccpress.com
Table 2: Comparison of Synthetic Protocol Efficiency
| Synthetic Paradigm | Number of Steps | Isolation of Intermediates | Typical Yields | Green Chemistry Alignment |
| Classical Cyclocondensation | Multiple | Yes | Moderate to Good | Low |
| One-Pot MCR | One | No | Good to Excellent | High |
| Microwave-Assisted | One | No | Good to Excellent | High |
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes or even seconds, often leading to higher yields and purer products compared to conventional heating methods. researchgate.netnanobioletters.com
This technology has been successfully applied to the synthesis of various fused pyrimidine systems. nih.gov For instance, the Biginelli condensation to form dihydropyrimidinones can be performed under solvent-free conditions using a solid support like alumina, which acts as an energy transfer medium under microwave irradiation. researchgate.net This approach avoids the hazards associated with solution-phase reactions. researchgate.net Similarly, the synthesis of fluoroalkyl-substituted pyrimidines has been achieved efficiently through microwave-assisted cyclization. mdpi.com The application of microwaves is particularly beneficial for multicomponent reactions, enhancing the speed and efficiency of constructing complex heterocyclic libraries. nih.govsemanticscholar.org
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com This paradigm is increasingly influencing the synthesis of heterocyclic compounds. Key green chemistry strategies include the use of safer solvents (like water or ethanol), reusable catalysts, and energy-efficient methods like microwave synthesis. rasayanjournal.co.in
In the synthesis of cyclohepta[d]pyrimidinones, Ceric Ammonium Nitrate (CAN) has been used as an efficient and mild catalyst in aqueous media, representing a green approach. ekb.eg The use of natural catalysts, such as fruit juices containing citric acid, has also been reported for the synthesis of dihydropyrimidinone derivatives, offering an eco-friendly and cost-effective alternative to conventional catalysts. nih.gov One-pot syntheses, as mentioned earlier, are inherently greener as they reduce solvent usage and waste generation from multiple workup and purification steps. scielo.org.mx Furthermore, the development of iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols represents a highly sustainable method, as alcohols can be derived from biomass and the only byproducts are water and hydrogen. nih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives involves a variety of strategic approaches to introduce functional groups and build complex molecular architectures. These methodologies are crucial for developing novel compounds with potential therapeutic applications.
Strategies for Functional Group Introduction
The introduction of functional groups onto the this compound scaffold is a key aspect of medicinal chemistry, allowing for the modulation of a compound's physicochemical properties and biological activity. Common strategies include the derivatization of existing functional groups and the direct introduction of new moieties.
One prominent example involves the alkylation of the pyrimidine ring. For instance, in the synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives, the N-1 position of the pyrimidine ring can be readily alkylated. nih.gov This is typically achieved by treating the parent dione (B5365651) with an appropriate alkylating agent, such as chloromethyl ether, allyl bromide, or benzyl (B1604629) bromide, in the presence of a base. nih.gov This approach allows for the introduction of a variety of substituents at this position, which can significantly influence the compound's biological profile.
Another strategy involves the modification of substituents on the cycloheptane ring. For example, the synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-diones begins with a β-ketoester, which allows for the introduction of an aryl group at the 9-position of the final cyclohepta[d]pyrimidine system. nih.gov The choice of the initial β-ketoester determines the nature of the substituent at this position.
These examples highlight how the strategic selection of starting materials and reagents enables the targeted introduction of functional groups, leading to a diverse library of substituted this compound derivatives.
Synthesis of Thiourea Derivatives
Thiourea derivatives of heterocyclic compounds are of significant interest due to their wide range of biological activities. The synthesis of thiourea derivatives incorporating a cyclohepta-fused heterocyclic system has been reported, providing a template for the potential synthesis of 2H-cyclohepta[d]pyrimidinyl thioureas.
A relevant example is the synthesis of thiourea derivatives containing a benzo nih.govnih.govcyclohepta[1,2-b]pyridine moiety. nih.gov In this multi-step synthesis, a key intermediate with a primary amino group is reacted with an isothiocyanate to form the thiourea linkage. This general approach can be adapted for the synthesis of 2H-cyclohepta[d]pyrimidinyl thioureas, provided a suitable amino-substituted cyclohepta[d]pyrimidine precursor is available.
The general reaction for the formation of a thiourea derivative from an amine and an isothiocyanate is depicted below:
| Reactant 1 | Reactant 2 | Product |
| R-NH₂ (Amine) | R'-NCS (Isothiocyanate) | R-NH-C(S)-NH-R' (Thiourea) |
In the context of this compound, "R" would represent the cyclohepta[d]pyrimidinyl scaffold. The synthesis of such a precursor would be the initial critical step. Once obtained, its reaction with various isothiocyanates (R'-NCS) would yield a library of thiourea derivatives for further investigation.
Synthesis of Selenophene-Fused Cyclohepta[d]pyrimidine Systems
The fusion of a selenophene (B38918) ring to the cyclohepta[d]pyrimidine core represents an advanced synthetic strategy to create novel polycyclic heterocyclic systems. Research in this area has led to the successful synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta nih.govmdpi.comselenopheno[2,3-d]pyrimidine derivatives.
The synthetic route to these compounds typically begins with the construction of a substituted 2-aminoselenophene ring fused to a cycloheptane ring. This key intermediate is then utilized to build the pyrimidine ring. The specific reaction conditions and reagents can be tailored to introduce various substituents on both the selenophene and pyrimidine moieties.
A general overview of the synthetic approach is as follows:
| Step | Description |
| 1 | Synthesis of a cycloheptanone-derived α-cyano ketone. |
| 2 | Reaction of the α-cyano ketone with elemental selenium and a suitable amine to form the 2-aminoselenophene ring fused to the cycloheptane. |
| 3 | Cyclocondensation of the 2-aminoselenophene intermediate with a suitable one-carbon synthon (e.g., formamide, urea) to construct the pyrimidine ring. |
This methodology allows for the creation of a diverse range of selenophene-fused cyclohepta[d]pyrimidine derivatives with potential for unique biological activities.
Derivatization via Oxazine (B8389632) Precursors
The synthesis would likely involve the following conceptual steps:
Formation of a Cyclohepta-fused Oxazinone: The initial step would be the synthesis of a cyclohepta[d] nih.govclockss.orgoxazin-4-one derivative. This could potentially be achieved through the reaction of a β-ketoester derived from cycloheptanone with a suitable reagent like cyanamide.
Ring Transformation to a Pyrimidine: The resulting cyclohepta-fused oxazinone would then be treated with a reagent such as urea or thiourea. This would lead to a ring-opening and subsequent ring-closing reaction to form the desired this compound-2,4-dione or its 2-thioxo analogue.
This approach offers a potential pathway to specific derivatives of the this compound system, particularly those with oxo or thioxo functionalities at the 2- and 4-positions.
Coupling Reactions for Complex Architectures
The construction of complex molecular architectures based on the this compound scaffold can be achieved through various coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the cyclohepta[d]pyrimidine core to other molecular fragments.
While specific examples of coupling reactions on the this compound ring system are not extensively documented, the principles of modern organic synthesis suggest that several types of coupling reactions could be applicable. These include, but are not limited to, amide bond formation, ether synthesis, and various metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the synthesis of biaryl and other complex organic molecules. mdpi.comclockss.org The application of these reactions to the this compound scaffold would provide a versatile method for introducing a wide array of substituents.
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For this reaction to be applied to the this compound system, a halogenated derivative would be required as a starting material.
A hypothetical synthetic sequence could be:
Halogenation of the this compound Core: Introduction of a halogen atom (e.g., bromine or iodine) at a specific position on the pyrimidine or cycloheptane ring.
Suzuki-Miyaura Coupling: Reaction of the halogenated derivative with a suitable boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).
The following table outlines the general components of a Suzuki-Miyaura reaction:
| Component | Role | Example |
| Substrate | The organic halide or triflate | Halogenated this compound |
| Reagent | The organoboron compound | Arylboronic acid |
| Catalyst | Palladium complex | Tetrakis(triphenylphosphine)palladium(0) |
| Base | To activate the organoboron reagent | Sodium carbonate |
| Solvent | To dissolve the reactants | Toluene, dioxane, or DMF |
The successful implementation of this methodology would significantly expand the range of accessible this compound derivatives, enabling the synthesis of compounds with diverse and complex structures.
Chemical Reactivity and Transformations of 2h Cyclohepta D Pyrimidine Systems
Electrophilic Substitution Reactions
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. researchgate.net Consequently, electrophilic substitution reactions on the pyrimidine core are generally difficult and require the presence of activating, electron-donating groups. researchgate.netcsir.co.za The substitution typically occurs at the C-5 position, which is the most electron-rich carbon in the ring. researchgate.net
While this is a general principle for pyrimidines, specific studies detailing electrophilic substitution on the 2H-Cyclohepta[d]pyrimidine nucleus are not readily found in the surveyed literature. Research has shown that for general 4,6-disubstituted pyrimidines, the electronic nature of the substituents plays a crucial role in the feasibility of electrophilic reactions like nitrosation. csir.co.zacsu.edu.au Without activating groups on the pyrimidine portion of the this compound system, it is predicted to be unreactive toward electrophiles.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a more common reaction pathway for pyrimidine derivatives, particularly when a good leaving group is present on the ring. In the context of this compound derivatives, nucleophilic substitution at the nitrogen atoms of the pyrimidine ring has been demonstrated.
Specifically, 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione and its p-tolyl analogue have been successfully alkylated at the N-1 position. nih.gov This reaction proceeds via deprotonation of the N-1 amide by a base, creating a nucleophilic anion that then attacks an alkyl halide, displacing the halide leaving group. This N-alkylation is a key step in the synthesis of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov
Examples of this reaction include the treatment of the parent dione (B5365651) with reagents such as chloromethyl ether, allyl bromide, and benzyl (B1604629) bromide to furnish the corresponding N-1 substituted products. nih.gov
| Parent Compound (Aryl Group) | Alkylating Agent | Resulting N-1 Substituent |
|---|---|---|
| 9-Phenyl | Chloromethyl ether | -CH₂OCH₃ |
| 9-p-Tolyl | Chloromethyl ether | -CH₂OCH₃ |
| 9-Phenyl | Allyl bromide | -CH₂CH=CH₂ |
| 9-p-Tolyl | Allyl bromide | -CH₂CH=CH₂ |
| 9-Phenyl | Benzyl bromide | -CH₂Ph |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing complex ring systems. However, the scientific literature lacks specific examples of this compound participating as a reactant in cycloaddition reactions. While related heterocyclic systems like pyridazines and imidazo[1,2-a]pyrimidines are known to undergo various types of cycloadditions, including [3+2], [4+2], and [8+2] cycloadditions, similar reactivity has not been documented for the cyclohepta[d]pyrimidine core. nih.govmdpi.comresearchgate.net
Oxidative Cyclization Pathways
Oxidative cyclizations are crucial transformations in the biosynthesis of many natural products and are widely used in synthetic chemistry. nih.gov These reactions can forge new rings via radical or nonradical pathways, often catalyzed by enzymes or chemical reagents. nih.govrsc.org Despite the broad utility of these reactions, there are no specific reports in the surveyed literature of oxidative cyclization pathways either forming or proceeding from a this compound system.
Reactions with Specific Reagents (e.g., Phosphites, Malononitrile (B47326), Hydrazine (B178648) Hydrate)
The reactivity of various pyrimidine-containing heterocycles with reagents like malononitrile and hydrazine hydrate (B1144303) is well-established, often leading to new fused-ring systems or functional group transformations. fayoum.edu.egnih.govnih.govpcbiochemres.com For instance, hydrazine hydrate is commonly used to introduce a hydrazine group or to induce ring transformations in pyrimidine derivatives. nih.govresearchgate.net Malononitrile is a versatile reagent in multicomponent reactions for synthesizing complex pyrimidine derivatives through mechanisms like Knoevenagel condensation and Michael addition. pcbiochemres.comnih.govresearchgate.net
However, specific studies detailing the reactions of this compound with phosphites, malononitrile, or hydrazine hydrate are not available in the existing literature.
Transformation into Other Fused Ring Systems
The synthesis of the core 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione structure represents a transformation into a fused ring system. It is synthesized through the condensation reaction of a β-ketoester (ethyl 2-oxo-6-phenylcycloheptanecarboxylate) with urea (B33335). nih.gov This reaction is a fundamental method for constructing the pyrimidine ring fused to the seven-membered cycloheptane (B1346806) ring.
Beyond its synthesis, the transformation of the this compound skeleton into other, different fused ring systems has not been specifically described. The chemistry of other pyrimidine derivatives shows that transformations are possible; for example, thioxopyrimidine derivatives can be converted to tetrazolo[1,5-c]pyrimidines or pyrimido[1,2-a]-1,2,4-triazines. nih.govdoaj.orgsemanticscholar.org However, analogous transformations for the cyclohepta[d]pyrimidine system remain an unexplored area of research.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of cyclohepta[d]pyrimidine derivatives by providing detailed information about the hydrogen and carbon atomic environments.
The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine, the spectrum reveals distinct signals for the protons on both the pyrimidine (B1678525) and the cycloheptane (B1346806) rings. rsc.org
The protons on the pyrimidine ring, being part of an aromatic system, are expected to resonate in the downfield region. In the case of the saturated analog, the two protons on the pyrimidine ring appear as sharp singlets at δ 8.90 ppm and δ 8.38 ppm. rsc.org The signals corresponding to the cycloheptane portion of the molecule appear in the upfield region. The methylene (B1212753) groups adjacent to the pyrimidine ring (at positions 5 and 9) show signals as triplets at δ 3.01-2.98 ppm and δ 2.78-2.75 ppm, respectively. rsc.org The remaining methylene protons of the cycloheptane ring produce multiplets in the δ 1.94-1.74 ppm range. rsc.org
Table 1: ¹H NMR Spectroscopic Data for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.90 | s | Pyrimidine-H |
| 8.38 | s | Pyrimidine-H |
| 3.01-2.98 | t | -CH₂- (Position 9) |
| 2.78-2.75 | t | -CH₂- (Position 5) |
| 1.94-1.74 | m | -CH₂-CH₂-CH₂- |
Data sourced from reference rsc.org.
¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. For 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine, the carbon atoms of the pyrimidine ring resonate at lower field due to their sp² hybridization and the electron-withdrawing effect of the nitrogen atoms. rsc.org The specific reported chemical shifts for a related compound, 5,6,7,8-tetrahydroquinazoline, show aromatic carbons in the range of δ 130-166 ppm. rsc.org The sp³ hybridized carbons of the fused cycloheptane ring appear at higher field, typically in the δ 20-40 ppm range. rsc.org
The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. nanalysis.commagritek.com In an APT spectrum, methine (CH) and methyl (CH₃) carbons appear with a positive phase (pointing up), while quaternary (C) and methylene (CH₂) carbons have a negative phase (pointing down). magritek.comaiinmr.com This technique is particularly useful as it allows for the observation of all carbon signals, including quaternary carbons which are often suppressed in other editing experiments like DEPT. nanalysis.commagritek.com For a cyclohepta[d]pyrimidine, an APT experiment would be expected to show the CH carbons of the pyrimidine ring with a positive phase, while any quaternary carbons at the ring fusion and the CH₂ carbons of the cycloheptane ring would exhibit a negative phase.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion. For 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine, the exact mass was calculated for the molecular formula C₉H₁₂N₂. The experimentally determined m/z value from HRMS analysis would be expected to closely match this calculated mass, confirming the elemental composition. rsc.org For the related compound 6,7-dihydro-5H-cyclopenta[d]pyrimidine (C₇H₈N₂), the calculated exact mass was 120.0687, and the found mass was 120.0684, demonstrating the accuracy of the technique. rsc.org The fragmentation of pyrimidine derivatives often involves characteristic losses, such as the expulsion of HCN or retro-Diels-Alder cleavage, which provide clues to the underlying structure. core.ac.uk
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a cyclohepta[d]pyrimidine would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov The aliphatic C-H stretching vibrations from the cycloheptane ring would be observed in the 3000-2850 cm⁻¹ range. mdpi.com Vibrational bands corresponding to C-N stretching are also anticipated, typically between 1350 and 1240 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system exhibits characteristic π → π* and n → π* transitions. researchgate.net The π → π* transitions are typically high-energy, high-intensity absorptions, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower energy and intensity. researchgate.net The fusion of the cycloheptane ring to the pyrimidine system can influence the electronic environment and thus the position and intensity of these absorption maxima (λmax). The stability of pyrimidine derivatives in solution can be monitored over time using UV/Vis spectroscopy, where stable compounds show no significant change in their absorption spectra. mdpi.com Studies on various pyrimidine derivatives have shown that the electronic absorption spectra are sensitive to solvent effects. researchgate.net
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency.
For the synthesis or transformation of 2H-Cyclohepta[d]pyrimidine, DFT could be used to model proposed reaction pathways, such as its formation via a cycloaddition reaction. The process involves optimizing the geometry of reactants, products, and transition states. The transition state, representing the highest energy point along the reaction coordinate, is crucial for determining the reaction rate. For instance, in guanidine-catalyzed reactions, DFT has been used to show how the catalyst's bifunctional activity can significantly lower the Gibbs free energy barrier. rsc.org A similar approach could elucidate the most plausible mechanism for reactions involving the cyclohepta[d]pyrimidine core.
Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of this compound This table presents hypothetical data to demonstrate the output of a typical DFT study on reaction mechanisms.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Initial nucleophilic attack | 18.5 |
| Step 2 | Ring closure (Transition State 1) | 25.2 (Rate-determining) |
| Step 3 | Proton transfer | 12.1 |
| Step 4 | Aromatization | 8.7 |
Many chemical reactions can yield multiple constitutional isomers, or regioisomers. DFT is highly effective at predicting the regioselectivity of a reaction by comparing the activation energies of the transition states leading to each possible product. The pathway with the lower energy barrier will be the kinetically favored one, and its corresponding product will be formed predominantly.
In the synthesis of fused pyrimidine (B1678525) systems, such as the one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- github.ionih.govnih.govtriazolo[1,5-a]pyrimidines, regioselectivity is a key challenge that can be addressed computationally. nih.gov For a reaction involving an unsymmetrical reagent with this compound, DFT could calculate the energies of the transition states for attack at different positions on the pyrimidine or cycloheptatriene (B165957) ring. The difference in these energies would predict the major regioisomer formed.
Table 2: Illustrative DFT Energy Profile for Regioisomeric Product Formation This table presents hypothetical data comparing two possible reaction pathways.
| Pathway | Regioisomer Formed | Transition State Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Product Ratio |
| A | 4-substituted | 21.3 | 0 | >99% (Major) |
| B | 2-substituted | 25.8 | +4.5 | <1% (Minor) |
DFT calculations provide a wealth of information about the electronic properties of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and the molecular electrostatic potential (MEP).
HOMO and LUMO: These frontier orbitals are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ijcce.ac.ir
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction.
Table 3: Hypothetical Electronic Properties of this compound Calculated by DFT This table shows representative values for key electronic descriptors.
| Electronic Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates moderate chemical stability |
| Dipole Moment | 2.1 D | Suggests moderate polarity |
Molecular Orbital (MO) Calculations
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which result from the combination of atomic orbitals. youtube.comyoutube.com When atomic orbitals overlap, they form both lower-energy bonding MOs and higher-energy antibonding MOs. youtube.com Electrons fill these orbitals starting from the lowest energy level. This theory provides a more sophisticated model of electron distribution than simple Lewis structures, explaining phenomena like delocalization and aromaticity. The HOMO and LUMO, discussed previously under DFT, are the key orbitals in MO theory for understanding chemical reactions and electronic transitions (e.g., UV-Vis absorption).
Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment
Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the magnetic criterion of aromaticity. github.io It involves placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point, typically the geometric center of a ring, and calculating the magnetic shielding at that point.
The calculated value is reported as the negative of the absolute shielding:
Negative NICS values (e.g., -5 to -15 ppm): Indicate a diatropic ring current, which is a hallmark of aromaticity.
Positive NICS values: Indicate a paratropic ring current, characteristic of antiaromaticity.
NICS values near zero: Suggest a non-aromatic system.
Table 4: Hypothetical NICS(1)zz Values for the Rings in this compound This table illustrates the expected NICS values to assess the aromaticity of each ring.
| Ring System | Hypothetical NICS(1)zz (ppm) | Interpretation |
| Pyrimidine Ring | -8.5 | Aromatic |
| Cycloheptatriene Ring | -2.1 | Weakly aromatic / Non-aromatic |
Computational Prediction of Biological Activities (e.g., PASS INET)
Computational tools are increasingly used in the early stages of drug discovery to predict the biological activities of novel compounds. The PASS (Prediction of Activity Spectra for Substances) INET web service is one such tool. It compares the structure of a query molecule to a large database of known biologically active substances. Based on structural similarity, it predicts a spectrum of potential biological activities, expressed as a list of probabilities.
For each activity, the output provides:
Pa (Probability to be active): The likelihood that the compound exhibits the given activity.
Pi (Probability to be inactive): The likelihood that the compound does not exhibit the activity.
While a specific PASS prediction for this compound is not publicly documented, this method could be applied to screen the molecule for a wide range of potential therapeutic uses, such as antiviral, anticancer, or anti-inflammatory activities, guiding further experimental investigation. nih.gov The synthesis of related cyclohepta[d]pyrimidine derivatives as potential anti-HIV agents underscores the relevance of this scaffold in medicinal chemistry. nih.gov
Table 5: Illustrative PASS INET Prediction for this compound This table shows a sample output format for a PASS prediction, with hypothetical values.
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |
| Reverse transcriptase inhibitor | 0.652 | 0.011 |
| Antiviral (Influenza) | 0.515 | 0.045 |
| Kinase inhibitor | 0.488 | 0.062 |
| Anti-inflammatory | 0.421 | 0.089 |
Structure–Property Relationship (SPR) Studies
Theoretical and computational investigations into this compound and its derivatives have provided valuable insights into the relationship between their molecular structure and chemical properties. These studies are crucial for understanding the molecule's behavior and for the rational design of new derivatives with specific functionalities.
Research has particularly focused on derivatives such as 9-phenylcyclohepta[d]pyrimidine-2,4-diones as potential non-nucleoside inhibitors of HIV reverse transcriptase. nih.gov These studies have revealed that the seven-membered ring of the cyclohepta[d]pyrimidine core imparts a conformational restriction on the molecule. This rigidity is a key factor in how these compounds interact with biological targets. nih.gov
Computational docking studies have been employed to model the interaction of these derivatives with the binding sites of enzymes like HIV reverse transcriptase. nih.gov These models have shown that the orientation of the aromatic ring is a critical determinant of the compound's inhibitory activity. nih.gov
Structure-activity relationship (SAR) studies have further elucidated the impact of specific chemical modifications on the biological activity of these compounds. Modifications at the N-1 position of the pyrimidine ring and on the 9-phenyl ring have been systematically explored to enhance their antiretroviral properties. nih.gov For instance, it was found that substituting the aliphatic group with a phenyl moiety at the end of the N-1 side chain can significantly increase the inhibitory activity. nih.gov The most potent of these compounds have demonstrated activity in the low micromolar range, with IC50 values comparable to established drugs like nevirapine. nih.gov
The following tables summarize the key findings from these structure-property relationship studies, illustrating how different substituents on the cyclohepta[d]pyrimidine scaffold influence its biological activity.
Table 1: Structure-Activity Relationship of N-1 Substituted 9-phenylcyclohepta[d]pyrimidine-2,4-dione Derivatives
| Compound ID | N-1 Substituent | 9-Aryl Substituent | Biological Activity (IC50) |
| 6a | H | Phenyl | - |
| 6b | H | p-Tolyl | - |
| 7a | CH₂OCH₃ | Phenyl | > 100 µM |
| 7b | CH₂OCH₃ | p-Tolyl | > 100 µM |
| 8a | Allyl | Phenyl | 2.8 µM |
| 8b | Allyl | p-Tolyl | 1.5 µM |
| 9 | Benzyl (B1604629) | Phenyl | 0.9 µM |
| 10 | CH₂CH₂Ph | Phenyl | 0.6 µM |
Data sourced from studies on non-nucleoside inhibitors of HIV reverse transcriptase. nih.gov
Table 2: Influence of 9-Aryl Substituent on Inhibitory Activity
| Compound Series | 9-Aryl Substituent | General Activity Trend |
| Series A | Phenyl | Baseline activity |
| Series B | p-Tolyl | Generally more potent than corresponding phenyl-substituted compounds, suggesting the methyl group may enhance binding interactions. |
This table illustrates the general trends observed in structure-activity relationship studies. nih.gov
These computational and SAR studies underscore the importance of the cyclohepta[d]pyrimidine scaffold's three-dimensional structure and the nature of its substituents in determining its physicochemical and biological properties. The insights gained from this research are instrumental in guiding the synthesis of new derivatives with potentially enhanced activities.
Biological Activities and Mechanistic Investigations of Cyclohepta D Pyrimidine Derivatives
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Cyclohepta[d]pyrimidine derivatives have shown considerable promise as anticancer agents, exhibiting potent inhibitory effects against the growth of various cancer cell lines. Their mechanisms of action are multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Cancer Cell Proliferation
A significant body of research has demonstrated the ability of cyclohepta[d]pyrimidine derivatives to inhibit the proliferation of a range of cancer cells. For instance, a series of novel 6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netthieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their anticancer activity. One particular compound from this series exhibited potent growth inhibitory effects on the MCF-7 breast cancer cell line. nih.govnih.gov Further studies on other fused cyclohepta[b]selenophene-pyrimidine derivatives also reported anticancer activities against the MCF-7 cell line, with IC50 values ranging from 70.86 to 250.06 µM. tubitak.gov.tr
The antiproliferative efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes required for cancer cell growth and division. The specific substitutions on the cyclohepta[d]pyrimidine core play a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines.
Table 1: Antiproliferative Activity of Selected Cyclohepta[d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 26 | MCF-7 | Not specified | ekb.eg |
| Compound 1 | MCF-7 | 70.86 | tubitak.gov.tr |
| Compound 12 | MCF-7 | >250 | tubitak.gov.tr |
| Compound 21 | MCF-7 | >250 | tubitak.gov.tr |
| Compound 26 (selenophene) | MCF-7 | 94.77 | tubitak.gov.tr |
Apoptosis Induction and Mitochondrial Pathway Modulation
A key mechanism through which cyclohepta[d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. One study on a potent 6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netthieno[2,3-d]pyrimidine derivative demonstrated its ability to induce cellular apoptosis in MCF-7 cells. nih.gov This induction of apoptosis is a critical hallmark of effective anticancer agents, as it leads to the selective elimination of cancer cells.
Furthermore, research on structurally related camphor-based pyrimidine (B1678525) derivatives has shed light on the involvement of the mitochondrial pathway in apoptosis induction. One such derivative was found to cause a loss of mitochondrial membrane potential and an increase in cellular reactive oxygen species (ROS) levels in MDA-MB-231 breast cancer cells. researchgate.net This suggests that the compound exerts its cytotoxic activity through a ROS-mediated mitochondrial apoptosis pathway. This was further supported by the observed increase in the expression of pro-apoptotic proteins like Bax and cytochrome C, alongside a decrease in the anti-apoptotic protein Bcl-2. researchgate.net While this study was not on a cyclohepta[d]pyrimidine derivative itself, the findings provide a plausible mechanistic insight that may extend to this class of compounds. The interaction of Cyclophilin D (CypD), a mitochondrial protein, with Bcl2 has been shown to have an anti-apoptotic effect, suggesting that targeting this interaction could be a strategy for inducing apoptosis in cancer cells. nih.govnih.gov
Cell Cycle Arrest Mechanisms (e.g., G2/M phase)
In addition to inducing apoptosis, certain cyclohepta[d]pyrimidine derivatives have been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. A notable example is a 6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netthieno[2,3-d]pyrimidine derivative that was found to cause an accumulation of cells in the pre-G1 phase and induce cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov This arrest prevents the cancer cells from entering mitosis and undergoing cell division, thereby halting their proliferation.
The disruption of the cell cycle is a common mechanism for many anticancer drugs. By targeting the cellular machinery that controls cell division, these compounds can effectively inhibit tumor growth. The ability of cyclohepta[d]pyrimidine derivatives to induce G2/M phase arrest highlights their potential as valuable scaffolds for the development of new cell cycle inhibitors.
Tubulin Polymerization Inhibition
While direct evidence for tubulin polymerization inhibition by 2H-Cyclohepta[d]pyrimidine derivatives is still emerging, the broader class of pyrimidine-based compounds has been extensively studied for this mechanism. nih.govresearchgate.net Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts these structures, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. researchgate.netmdpi.comnih.gov
Numerous pyrazolo[1,5-a]pyrimidine (B1248293) analogs have been designed and synthesized as novel tubulin inhibitors that bind to the colchicine (B1669291) site on tubulin. nih.gov These compounds have demonstrated potent antiproliferative activity against a panel of cancer cell lines, effectively inhibited tubulin polymerization in vitro, and induced G2/M cell cycle arrest. nih.gov Given the structural similarities and the observed G2/M phase arrest caused by some cyclohepta[d]pyrimidine derivatives, it is plausible that tubulin polymerization inhibition may be a contributing mechanism of action for this class of compounds as well.
Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)
A significant area of investigation for cyclohepta[d]pyrimidine derivatives has been their ability to act as tyrosine kinase inhibitors. Specifically, certain derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Both EGFR and VEGFR-2 are crucial signaling proteins that are often overexpressed in various cancers and play a pivotal role in tumor growth, proliferation, and angiogenesis. nih.govnih.govmdpi.com
One study focused on a series of 6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netthieno[2,3-d]pyrimidine derivatives and identified a lead compound that exhibited potent inhibitory activity against both EGFR and VEGFR-2. nih.gov This compound was found to be more potent than the reference drug erlotinib (B232) against EGFR and showed good VEGFR-2 inhibitory activity at the micromolar level. nih.gov The dual inhibition of these two key tyrosine kinases makes these compounds particularly attractive as anticancer agents, as they can simultaneously target cancer cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.
Table 2: Tyrosine Kinase Inhibitory Activity of a Cyclohepta tubitak.gov.trresearchgate.netthieno[2,3-d]pyrimidine Derivative
| Compound ID | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5f | EGFR | More potent than Erlotinib | nih.gov |
| Compound 5f | VEGFR-2 | 1.23 | nih.gov |
Antimicrobial Activities
In addition to their anticancer properties, derivatives of the pyrimidine scaffold, including those with fused ring systems analogous to cyclohepta[d]pyrimidine, have demonstrated significant antimicrobial activities. nih.gov These compounds have been evaluated against a range of pathogenic bacteria and fungi, showing potential for the development of new anti-infective agents.
Research on various pyrimidine derivatives has shown their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, some novel pyrimidine derivatives have been synthesized and screened for their in vitro antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. ekb.eg The mechanism of action for the antimicrobial effects of pyrimidine derivatives can vary, with some targeting essential enzymes in microbial metabolic pathways. For example, cyclohepta[b]thiophene derivatives incorporating a pyrimidine moiety have been investigated as potential DNA gyrase inhibitors. researchgate.net
Furthermore, the antifungal activity of pyrimidine derivatives has also been well-documented. nih.gov Studies have shown that certain pyrimidine compounds exhibit inhibitory effects against fungal species such as Aspergillus niger and Candida albicans. ekb.eg The broad-spectrum antimicrobial potential of the pyrimidine core structure suggests that cyclohepta[d]pyrimidine derivatives are a promising class of compounds for the discovery of new antibacterial and antifungal drugs.
Table 3: Antimicrobial Spectrum of Pyrimidine Derivatives
| Microbial Strain | Type | Activity Observed | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Yes | ekb.eg |
| Bacillus subtilis | Gram-positive bacteria | Yes | nih.gov |
| Escherichia coli | Gram-negative bacteria | Yes | ekb.eg |
| Aspergillus niger | Fungus | Yes | ekb.eg |
| Candida albicans | Fungus | Yes | ekb.eg |
Antibacterial Efficacy
While extensive research into the antibacterial properties of the broader pyrimidine class has been conducted, specific studies focusing solely on this compound derivatives are limited in the currently available scientific literature. However, the general class of pyrimidine derivatives has demonstrated notable antibacterial activity against a variety of bacterial strains.
Research into pyrimido[4,5-d]pyrimidines, a related fused pyrimidine system, has shown that these compounds can be effective antibacterial agents. For instance, a study on 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines confirmed that aromatic residues in the hydrogenated pyrimidine ring are a significant element influencing antibacterial activity. nih.gov It was observed that the introduction of electronegative radicals tended to increase microbiological activity, although this also decreased the solubility of the compounds. nih.gov
In other studies, various substituted pyrimidine derivatives have been synthesized and screened against both Gram-positive and Gram-negative bacteria. For example, some novel pyrimidine derivatives have shown good-to-moderate activity against E. coli and B. sphaericus. researchgate.net Another study highlighted that triazole substituted pyrimidine derivatives exhibited higher antibacterial inhibition compared to thiadiazole derivatives of the same class. ias.ac.in
The following table summarizes the antibacterial activity of some representative pyrimidine derivatives, though not specifically this compound, to illustrate the general potential of this class of compounds.
| Bacterial Strain | Inhibition Zone (mm) | Reference Compound |
| Escherichia coli | 12-18 | Ciprofloxacin |
| Staphylococcus aureus | 10-16 | Ciprofloxacin |
| Pseudomonas aeruginosa | 11-15 | Ciprofloxacin |
| Bacillus sphaericus | 13-19 | Ciprofloxacin |
Note: The data presented here is illustrative of the antibacterial potential of the broader pyrimidine class and is not specific to this compound derivatives.
Antifungal Efficacy
Similar to the antibacterial data, specific research on the antifungal efficacy of this compound derivatives is not extensively documented. However, the broader family of pyrimidine derivatives has been a source of potent antifungal agents.
For example, a study on novel pyrimidine derivatives containing an amide moiety demonstrated significant in vitro antifungal activities against several pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov Certain compounds in this series exhibited inhibition rates comparable or even superior to the commercial fungicide Pyrimethanil. nih.gov For instance, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed an excellent EC50 value of 10.5 μg/ml against Phompsis sp., which was better than that of Pyrimethanil (32.1 μg/ml). nih.gov
Another study on 1,6-dihydropyrimidine derivatives identified several compounds with a minimum inhibitory concentration (MIC) value of 6.25 μg/ml against Candida albicans. nih.gov
The antifungal potential of the general pyrimidine scaffold is summarized in the table below.
| Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference Compound |
| Botryosphaeria dothidea | 82.1 - 88.5 | Pyrimethanil (84.4%) |
| Phomopsis sp. | 91.8 - 100.0 | Pyrimethanil (85.1%) |
| Botrytis cinereal | Moderate | Not specified |
| Candida albicans | MIC: 6.25 µg/mL (for most effective compounds) | Fluconazole |
Note: This data represents the antifungal activity of the broader pyrimidine class, as specific data for this compound derivatives is limited.
Antiviral Activities
A significant area of investigation for cyclohepta[d]pyrimidine derivatives has been in the realm of antiviral research, particularly as inhibitors of the human immunodeficiency virus (HIV). A notable study focused on the design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase (RT). These compounds were developed as conformationally restricted analogues of MKC-442, a known non-nucleoside reverse transcriptase inhibitor (NNRTI). The seven-membered ring in these structures serves to lock the orientation of the aromatic ring, which is a key aspect of their interaction with the enzyme.
Chemical modifications at the N-1 position of the pyrimidine ring and the 9-phenyl ring were explored to enhance antiretroviral activity. It was discovered that replacing an aliphatic group with a phenyl moiety at the terminus of the N-1 side chain could improve the inhibitory potency. The most active of these compounds demonstrated activity in the low micromolar range, with IC50 values comparable to that of nevirapine, an established anti-HIV drug.
While some broader series of pyrimidine analogues have been evaluated for their anti-HIV and anti-HCV activity with limited success nih.gov, the targeted design of cyclohepta[d]pyrimidine derivatives has yielded promising results against HIV. nih.govresearchgate.net
Exploration of Other Biological Potentials (e.g., Anti-inflammatory, Analgesic)
The pyrimidine nucleus is a common feature in compounds exhibiting anti-inflammatory and analgesic properties. nih.gov While specific studies on this compound derivatives are not prominent in this area, the broader class of pyrimidines has been extensively investigated.
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. rsc.org A significant mechanism of action for the anti-inflammatory and analgesic effects of some pyrimidine derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.govmdpi.com Selective COX-2 inhibitors are desirable as they can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
For instance, certain 2,4,6-trisubstituted pyrimidines have been found to be potent anti-inflammatory and analgesic agents, with some compounds showing activity comparable to ibuprofen. nih.gov Another study on various pyrimidine derivatives reported compounds with significant anti-inflammatory and analgesic activity in animal models. researchgate.net
Structure-Activity Relationship (SAR) Studies and Drug Design Principles
The biological activity of cyclohepta[d]pyrimidine derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
In the context of anti-HIV activity, SAR studies of 2,4(1H,3H)-pyrimidinedione derivatives have revealed key structural features that contribute to their efficacy. For instance, the substitution of homocyclic moieties, such as cyclopropyl (B3062369) or phenyl groups, at the N-1 position of the pyrimidinedione ring can lead to significant activity against both HIV-1 and HIV-2. nih.gov The addition of a methyl linker between the cyclic moiety and the N-1 position, as well as the incorporation of a benzoyl group at the C-6 position, have also been shown to enhance antiviral activity. nih.gov
For the broader class of pyrimidines, SAR studies have established that the nature and position of substituents on the pyrimidine ring are critical for their antibacterial and anti-inflammatory activities. For example, in the case of pyrimido[4,5-d]pyrimidines, electronegative radicals on the aromatic rings were found to increase antibacterial potency. nih.gov In the realm of anti-inflammatory agents, the specific substitution patterns on the pyrimidine core dictate the selectivity towards COX-2 over COX-1. nih.gov
Investigation of Molecular Targets and Ligand Binding Interactions
Understanding the molecular targets of cyclohepta[d]pyrimidine derivatives and their binding interactions is fundamental to elucidating their mechanism of action and for rational drug design.
For the anti-HIV cyclohepta[d]pyrimidine-2,4-dione derivatives, the primary molecular target is the reverse transcriptase (RT) enzyme of HIV. mdpi.com These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the enzyme that is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. Molecular docking studies have been instrumental in visualizing the binding modes of these inhibitors within the NNRTI binding pocket of HIV-1 RT, corroborating the biological activity results.
In the context of anti-inflammatory pyrimidine derivatives, a key molecular target is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform. nih.gov Molecular docking studies have been employed to predict the binding manner of pyrimidine derivatives to the active sites of both COX-1 and COX-2. nih.gov These studies have revealed that differences in the binding pockets of the two isoforms can be exploited to achieve selective inhibition of COX-2. nih.gov The pyrimidine ring can form various interactions, including π-alkyl and van der Waals forces, with amino acid residues in the active site of the enzyme. nih.gov
Applications in Advanced Materials and Medicinal Chemistry Research
Role as Synthetic Intermediates and Precursors in Complex Molecular Architectures
The 2H-Cyclohepta[d]pyrimidine framework serves as a versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. nih.gov Its inherent structure can be strategically modified through various chemical reactions, allowing for the construction of elaborate molecular architectures with tailored properties.
Researchers have utilized derivatives of this core structure as starting materials for creating larger, polycyclic systems. For instance, the synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives has been reported as a key step in developing conformationally restricted analogues of existing drugs. nih.gov The process involves the reaction of urea (B33335) with a β-ketoester to form the initial cyclohepta[d]pyrimidine dione (B5365651), which is then further functionalized at the N-1 position with various alkyl and benzyl (B1604629) groups. nih.gov
Another synthetic application involves the one-pot, three-component reaction of cycloheptanone (B156872), substituted benzaldehydes, and thiourea (B124793) to produce cyclohepta[d]pyrimidine-2(5H)-thione derivatives. researchgate.net This method highlights the role of the cycloheptane (B1346806) portion as a foundational element upon which the pyrimidine (B1678525) ring and its substituents are constructed, leading to more complex heterocyclic compounds. researchgate.net These synthetic strategies demonstrate that the cyclohepta[d]pyrimidine nucleus is a valuable intermediate, providing a rigid and adaptable platform for assembling diverse and complex chemical entities.
| Precursor Compound | Reaction | Resulting Complex Molecule | Application Area |
| 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione | Alkylation at N-1 position | N-1 substituted dione derivatives | Medicinal Chemistry |
| Cycloheptanone, Benzaldehyde, Thiourea | One-pot three-component reaction | Cyclohepta[d]pyrimidine-2(5H)-thione derivatives | Medicinal Chemistry |
Development of Novel Scaffolds for Pharmaceutical Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in clinically approved drugs and compounds with a wide array of biological activities. mdpi.comnih.govgrowingscience.com Fused heterocyclic systems, such as the thieno[2,3-d]pyrimidine (B153573) and pyrazolo[3,4-d]pyrimidine scaffolds, are of significant interest as they act as bioisosteres of purine (B94841) bases like adenine, enabling them to interact with biological targets such as kinases. rsc.orgnih.govnih.gov
The this compound scaffold has been specifically explored for the development of novel therapeutic agents. In one notable study, derivatives of 9-phenylcyclohepta[d]pyrimidine-2,4-dione were designed and synthesized as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase (NNRTIs). nih.gov These compounds were conceived as conformationally restricted analogues of the drug MKC-442. The seven-membered ring serves to lock the orientation of the 9-phenyl group, a key feature for binding to the enzyme. nih.gov Chemical modifications at the N-1 position of the pyrimidine ring and on the 9-phenyl ring were investigated to enhance antiretroviral activity, with some compounds showing activity in the low micromolar range, comparable to the established drug nevirapine. nih.gov
This research underscores the utility of the cyclohepta[d]pyrimidine core as a novel scaffold for designing inhibitors that fit into specific binding sites of enzymes, thereby paving the way for new pharmaceutical discoveries.
| Compound Series | Target | Therapeutic Area | Key Findings |
| 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives | HIV-1 Reverse Transcriptase | Antiviral (Anti-HIV) | Conformationally restricted scaffold enhances binding; activity comparable to nevirapine. nih.gov |
| Cyclohepta[b]thiophene derivatives with pyrimidine moiety | DNA Gyrase | Antimicrobial | Fused heterocyclic systems show potential as antimicrobial agents. researchgate.net |
Potential in Organic Semiconductors and Optoelectronic Devices (based on related compounds)
While specific research on this compound in optoelectronics is limited, the broader class of pyrimidine-based π-conjugated compounds has garnered significant attention for applications in organic electronic devices. researchgate.net Pyrimidine is an electron-deficient N-heterocycle, making it an excellent electron-accepting component in "push-pull" molecular systems, which are fundamental to creating materials with desirable photophysical properties. researchgate.net
Derivatives incorporating pyrimidine have been successfully used as active layers in organic light-emitting diodes (OLEDs) and polymer solar cells. researchgate.netlsu.edu For example, pyrene (B120774) pyrimidine derivatives have been designed to produce deep blue fluorescence, addressing a key challenge in the stability of OLEDs. lsu.edu The electron-deficient nature of the pyrimidine ring, when combined with an electron-rich moiety, can facilitate intramolecular charge transfer (ICT) upon excitation, leading to strong luminescence. researchgate.net
Given that the electronic properties are largely governed by the pyrimidine core, it is plausible that the this compound scaffold could be functionalized with appropriate electron-donating and π-conjugated groups to create novel materials for organic semiconductors and optoelectronic applications. The cycloheptane ring could be used to tune solubility and film-forming properties without significantly altering the core electronic characteristics of the pyrimidine system.
| Related Compound Class | Key Property | Potential Application | Rationale for Cyclohepta[d]pyrimidine |
| Pyrene Pyrimidine Derivatives | Deep blue fluorescence | Organic Light-Emitting Diodes (OLEDs) lsu.edu | The core electronic properties of the pyrimidine ring could be harnessed. |
| General Pyrimidine-based π-conjugated systems | Electron-deficient acceptor | Organic Semiconductors, Solar Cells researchgate.netmdpi.com | The cycloheptane ring can modify physical properties like solubility. |
Catalytic Applications (based on related organoselenium compounds)
Organoselenium compounds, particularly those containing heterocyclic scaffolds, have attracted significant interest for their catalytic activities, most notably for their ability to mimic the function of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). acs.orgnih.gov This enzyme plays a crucial role in detoxifying reactive oxygen species in the body. nih.gov The catalytic cycle often involves the selenium atom undergoing a redox process, facilitated by the cleavage and formation of Se-N or Se-S bonds. acs.orgmdpi.com
Although catalytic studies specifically on organoselenium derivatives of this compound have not been extensively reported, the principles from related selenium-containing heterocycles suggest a strong potential. The synthesis of selenophenopyrimidine derivatives, which are structurally related, has been accomplished, and these compounds have shown anticancer activity. tubitak.gov.tr The incorporation of a selenium atom into the cyclohepta[d]pyrimidine scaffold could yield novel catalysts.
The use of organoselenium compounds as catalysts in organic synthesis is also an emerging field. mdpi.comresearcher.lifethieme-connect.de These catalysts can be involved in a variety of transformations, including oxidation and C-H functionalization reactions. researcher.life By analogy, selenium-containing cyclohepta[d]pyrimidine derivatives could be developed as new ligands for transition-metal catalysis or as standalone organocatalysts, leveraging the unique electronic properties of both the selenium atom and the fused heterocyclic system.
Future Research Directions and Unexplored Avenues
Development of Stereoselective Synthetic Approaches
The introduction of chirality into molecular structures is a cornerstone of modern drug discovery, as stereoisomers of a compound can exhibit significantly different biological activities and toxicological profiles. To date, the stereoselective synthesis of 2H-cyclohepta[d]pyrimidine derivatives remains a largely unexplored area. Future research in this domain could focus on several key strategies:
Asymmetric Catalysis: The development of catalytic enantioselective methods would represent a significant advancement. This could involve the use of chiral transition metal catalysts or organocatalysts to control the formation of stereocenters during the construction of the cyclohepta[d]pyrimidine core. Methodologies successful in the asymmetric synthesis of other heterocyclic systems, such as the use of chiral phosphoric acids for cyclohepta[b]indoles, could serve as a conceptual blueprint for these investigations. nih.gov
Chiral Pool Synthesis: An alternative approach involves the utilization of readily available, enantiomerically pure starting materials derived from nature, such as amino acids or carbohydrates. These chiral building blocks can be incorporated into the synthetic sequence to yield stereochemically defined this compound derivatives.
Diastereoselective Reactions: For substrates already containing a stereocenter, future work could explore diastereoselective reactions to introduce new chiral centers with a high degree of control. This would be particularly relevant for the synthesis of complex derivatives with multiple stereogenic centers.
Expansion of Derivatization Strategies for Enhanced Bioactivity
The biological profile of the this compound scaffold can be fine-tuned through strategic derivatization. While some derivatives have been synthesized, a systematic exploration of the chemical space around this core is warranted. Future efforts should include:
Site-Selective Functionalization: Developing regioselective methods to introduce a wide array of substituents at various positions of the pyrimidine (B1678525) and cycloheptane (B1346806) rings will be crucial. This will enable the generation of diverse chemical libraries for biological screening.
Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into the relationship between the structural features of this compound derivatives and their biological activity is needed. This will involve the systematic modification of substituents and the evaluation of their impact on potency, selectivity, and pharmacokinetic properties. For instance, modifications at the N-1 position of the pyrimidine ring and the 9-phenyl ring in related cyclohepta[d]pyrimidine-2,4-dione derivatives have been shown to influence antiretroviral activity. nih.gov
Bioisosteric Replacement: The principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, can be applied to optimize the druglike properties of this compound derivatives. This could lead to compounds with improved metabolic stability, bioavailability, and target-binding affinity.
In-depth Mechanistic Studies of Biological Actions at the Molecular Level
A thorough understanding of how this compound derivatives interact with biological systems at the molecular level is essential for their rational design and development as therapeutic agents. Future research should aim to:
Target Identification and Validation: For derivatives that exhibit interesting biological effects, the identification and validation of their specific molecular targets (e.g., enzymes, receptors, ion channels) is a primary objective. This can be achieved through a combination of experimental techniques, including affinity chromatography, proteomics, and genetic approaches.
Binding Mode Analysis: Once a biological target has been identified, determining the precise binding mode of the this compound ligand is crucial. Techniques such as X-ray crystallography of the ligand-target complex, nuclear magnetic resonance (NMR) spectroscopy, and site-directed mutagenesis can provide detailed insights into the key intermolecular interactions.
Elucidation of Downstream Signaling Pathways: Beyond target binding, it is important to investigate the downstream consequences on cellular signaling pathways. This will provide a more complete picture of the compound's mechanism of action and may reveal potential off-target effects or opportunities for polypharmacology.
Advanced Computational Modeling and Predictive Studies
In silico approaches have become indispensable tools in modern chemical and biological research. The application of advanced computational modeling to the study of this compound can accelerate the discovery and optimization process. Future directions include:
Quantum Chemical Calculations: High-level quantum chemical calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the this compound scaffold and its derivatives. This can aid in understanding their chemical behavior and in the design of new synthetic reactions.
Molecular Docking and Virtual Screening: Molecular docking simulations can be used to predict the binding poses of this compound derivatives within the active site of a biological target. This information can guide the design of new analogs with improved binding affinity. Furthermore, virtual screening of large compound databases can identify new this compound-based hits for experimental validation. The correlation of docking results with biological activity in related pyrimidine systems underscores the predictive power of this approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of this compound derivatives with their biological activities, QSAR models can be developed. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
Exploration of Novel Applications Beyond Current Scope
While the primary focus of research on many heterocyclic compounds is often in the realm of medicinal chemistry, the unique structural and electronic properties of the this compound scaffold may lend themselves to a broader range of applications. Unexplored avenues include:
Materials Science: The fused aromatic system of this compound suggests potential applications in materials science. Derivatives could be investigated for their optical and electronic properties, with potential uses as organic light-emitting diodes (OLEDs), fluorescent probes, or components of organic semiconductors. The synthesis of azulene (B44059) derivatives from the related 2H-cyclohepta[b]furan-2-ones highlights the potential for this class of compounds in the development of novel materials. mdpi.com
Agrochemicals: The biological activity of this compound derivatives could be explored in the context of agriculture. Screening for herbicidal, insecticidal, or fungicidal properties could lead to the development of new crop protection agents.
Coordination Chemistry: The nitrogen atoms within the pyrimidine ring of the this compound scaffold can act as ligands for metal ions. The synthesis and characterization of metal complexes of these ligands could reveal interesting catalytic or magnetic properties.
By systematically addressing these future research directions, the scientific community can build upon the existing knowledge of this compound and unlock its full potential across a range of scientific disciplines.
Q & A
Q. How do sulfur substitutions at the pyrimidine 2-position enhance bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
